Quizartinib

Übersicht

Beschreibung

Quizartinib ist ein oral verabreichter, kleinmolekularer Rezeptortyrosinkinase-Hemmer der zweiten Generation. Es zielt selektiv auf die FMS-ähnliche Tyrosinkinase 3 (FLT3) ab und hemmt diese, ein Protein, das eine entscheidende Rolle bei der Proliferation und dem Überleben hämatopoetischer Stammzellen spielt. This compound wird hauptsächlich zur Behandlung von akuter myeloischer Leukämie (AML) eingesetzt, insbesondere bei Patienten mit FLT3-internen Tandemduplikationsmutationen (ITD) .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound erfolgt in mehreren Schritten, ausgehend von kommerziell erhältlichen Ausgangsmaterialien. Zu den wichtigsten Schritten gehören die Bildung der zentralen Chinolinstruktur, gefolgt von der Einführung verschiedener funktioneller Gruppen, um die gewünschte biologische Aktivität zu erreichen. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt einem ähnlichen Syntheseweg, ist aber für die großtechnische Herstellung optimiert. Dies beinhaltet die Verwendung von Hochdurchsatzreaktoren, kontinuierlichen Fließprozessen und strengen Qualitätskontrollmaßnahmen, um Konsistenz und Einhaltung der regulatorischen Standards zu gewährleisten.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie dient Quizartinib als Modellverbindung für die Untersuchung der Synthese und Reaktivität von Chinolinderivaten. Es wird auch bei der Entwicklung neuer Synthesemethoden und Reaktionsmechanismen eingesetzt.

Biologie

In der biologischen Forschung wird this compound verwendet, um die Rolle von FLT3 bei der Zellsignalisierung und -proliferation zu untersuchen. Es hilft, die molekularen Mechanismen zu verstehen, die verschiedenen hämatologischen Erkrankungen zugrunde liegen.

Medizin

This compound wird in klinischen Studien umfassend auf seine Wirksamkeit bei der Behandlung von AML untersucht. Es wird auch für den potenziellen Einsatz bei anderen Krebsarten untersucht, die FLT3-Mutationen aufweisen.

Industrie

In der pharmazeutischen Industrie wird this compound als Leitverbindung für die Entwicklung neuer FLT3-Hemmer eingesetzt. Es dient auch als Referenzstandard in der Qualitätskontrolle und -sicherung.

Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Hemmung der FLT3-Rezeptortyrosinkinase. Diese Hemmung blockiert die nachgeschalteten Signalwege, die die Zellproliferation und das Überleben fördern. Zu den wichtigsten molekularen Zielstrukturen gehören die FLT3-ITD-Mutationen, die häufig bei AML-Patienten vorkommen. Durch die Hemmung dieser Zielstrukturen induziert this compound Apoptose und reduziert die Proliferation von Leukämiezellen .

Wirkmechanismus

Target of Action

Quizartinib is a potent and selective inhibitor of the receptor tyrosine kinase FLT3 . FLT3, also known as CD135, is a proto-oncogene . Mutations in FLT3, particularly internal tandem duplications (ITD), are among the most common mutations in acute myeloid leukemia (AML) and are markers of adverse outcomes .

Mode of Action

This compound and its major active metabolite, AC886, bind to the adenosine triphosphate (ATP) binding domain of FLT3 with comparable affinity . They have a 10-fold lower affinity towards flt3-itd mutation compared to wild-type flt3 . By inhibiting FLT3, this compound prevents the activation of downstream signal transduction pathways that promote the survival and proliferation of leukemia cells .

Biochemical Pathways

The FLT3-ITD mutation leads to constitutively active FLT3, resulting in poorer overall survival and a higher risk of relapse in AML patients . By inhibiting FLT3, this compound disrupts these downstream signaling pathways, thereby inhibiting the proliferation of leukemia cells and inducing their apoptosis .

Pharmacokinetics

This compound is administered orally . The volume of distribution at steady state in healthy subjects was estimated to be 275 L . This compound is extensively metabolized, with the metabolites excreted primarily in feces, suggesting hepatobiliary excretion of radioactivity, non-biliary excretion into the gastrointestinal tract, or metabolism within the gastrointestinal tract . No clinically significant differences in the pharmacokinetics of this compound were observed when administered with a high-fat, high-calorie meal .

Result of Action

This compound has shown robust clinical activity in patients with FLT3-ITD-mutated relapsed/refractory AML . Multiple clinical trials have demonstrated this compound’s efficacy in this patient population . The FDA approval of this compound was based on positive results from the QuANTUM-First trial for FLT3-ITD positive AML, where this compound combined with standard cytarabine and anthracycline induction and standard cytarabine consolidation, followed by a maintenance monotherapy resulted in a 22% reduction in the risk of death .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the use of strong CYP3A inhibitors can result in an 82% increase in the area under the curve (AUC) and a 72% increase in the maximum concentration (Cmax) of this compound . Additionally, albumin level, age, and body surface area were statistically significant covariates on this compound pharmacokinetics . Their individual effects on this compound auc and cmax were less than 20% .

Biochemische Analyse

Biochemical Properties

Quizartinib interacts with the FLT3 receptor, a class III receptor tyrosine kinase . It demonstrates inhibitory activity toward FLT3 with internal tandem duplication (ITD), although with a 10-fold lower affinity compared to wild-type FLT3 . FLT3-ITD mutation leads to constitutively active FLT3, resulting in poorer overall survival and higher risk of relapse .

Cellular Effects

This compound has shown antitumor activity in patients with FLT3-ITD-positive newly diagnosed AML . It blocks the action of tyrosine kinases, the proteins responsible for the body producing large numbers of abnormal bone marrow cells that do not mature to become healthy cells . By slowing down or stopping the abnormal cells from dividing and growing uncontrollably, this compound helps immature cells grow into normal cells .

Molecular Mechanism

This compound is a small molecule inhibitor of the receptor tyrosine kinase FLT3 . It and its major active metabolite AC886 bind to the adenosine triphosphate (ATP) binding domain of FLT3 with comparable affinity . This binding interaction inhibits the activation of FLT3, thereby blocking the downstream signaling cascades such as STAT5, RAS, MEK, and PI3K/AKT pathways .

Temporal Effects in Laboratory Settings

This compound has shown promising activity in refractory/relapsed acute myeloid leukemia patients in a Phase 1 and a Phase 2 study . One of the concerns with this compound is QTc prolongation. This effect was observed in patients throughout the drug’s development, but fortunately, grade 3 QTc prolongation was rare, and serious complications such as torsades de pointes and other severe arrhythmias were not seen .

Dosage Effects in Animal Models

In animal reproduction studies, oral administration of this compound to pregnant rats during organogenesis resulted in adverse developmental outcomes at maternal exposures approximately 3 times those in patients at the maximum recommended human dose .

Metabolic Pathways

This compound is primarily metabolized via oxidation by CYP3A4/5 and AC886 is formed and metabolized by CYP3A4/5 . This compound was metabolized by multiple biotransformation pathways, including oxidation, reduction, dealkylation, deamination, and hydrolysis, and by combinations of these pathways .

Transport and Distribution

This compound is extensively metabolized, with the metabolites excreted primarily in feces, suggesting hepatobiliary excretion of radioactivity, non-biliary excretion into the gastrointestinal tract, or metabolism within the gastrointestinal tract . The volume of distribution at steady state in healthy subjects was estimated to be 275 L (17%) .

Subcellular Localization

This compound mainly localizes to the Golgi region in AML cells . It biosynthetically traffics to the Golgi apparatus and remains there in a manner dependent on its tyrosine kinase activity . Tyrosine kinase inhibitors, such as this compound, markedly decrease FLT3‑ITD retention and increase PM levels of the mutant .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of quizartinib involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core quinoline structure, followed by the introduction of various functional groups to achieve the desired biological activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors, continuous flow processes, and stringent quality control measures to ensure consistency and compliance with regulatory standards.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Quizartinib unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Umfasst die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Umfasst den Austausch einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Bedingungen umfassen oft kontrollierte Temperaturen, spezifische pH-Werte und die Verwendung von Katalysatoren, um die Reaktionsraten zu erhöhen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Chinolin-N-Oxid-Derivaten führen, während die Reduktion verschiedene hydrierte Formen der Verbindung erzeugen kann.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Midostaurin: Ein weiterer FLT3-Hemmer, der zur Behandlung von AML eingesetzt wird.

Gilteritinib: Ein FLT3-Hemmer der zweiten Generation mit einem breiteren Wirkungsspektrum.

Sorafenib: Ein Multi-Kinase-Hemmer, der auch auf FLT3 abzielt.

Einzigartigkeit

Quizartinib ist einzigartig aufgrund seiner hohen Selektivität für FLT3-ITD-Mutationen, was es besonders effektiv bei der Behandlung von AML-Patienten mit dieser spezifischen genetischen Veränderung macht. Seine orale Bioverfügbarkeit und sein günstiges pharmakokinetisches Profil tragen ebenfalls zu seiner klinischen Nutzbarkeit bei.

Wenn Sie weitere Fragen haben oder weitere Details benötigen, zögern Sie bitte nicht, zu fragen!

Eigenschaften

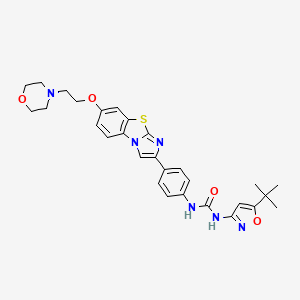

IUPAC Name |

1-(5-tert-butyl-1,2-oxazol-3-yl)-3-[4-[6-(2-morpholin-4-ylethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N6O4S/c1-29(2,3)25-17-26(33-39-25)32-27(36)30-20-6-4-19(5-7-20)22-18-35-23-9-8-21(16-24(23)40-28(35)31-22)38-15-12-34-10-13-37-14-11-34/h4-9,16-18H,10-15H2,1-3H3,(H2,30,32,33,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVWXJKQAOSCOAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CN4C5=C(C=C(C=C5)OCCN6CCOCC6)SC4=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70241746 | |

| Record name | Quizartinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70241746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

560.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Quizartinib potently inhibits FLT3, a kinase that is mutated in approximately one-third of acute myeloid leukemia cases, and patients with FLT3 mutations are less responsive to traditional therapies. | |

| Record name | Quizartinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12874 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

950769-58-1 | |

| Record name | Quizartinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=950769-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quizartinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0950769581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quizartinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12874 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Quizartinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70241746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUIZARTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LA4O6Q0D3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

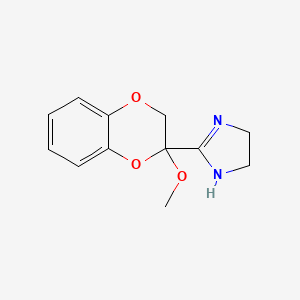

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{3,5-Dimethyl-4-[2-(Pyrrolidin-1-Yl)ethoxy]phenyl}-5,7-Dimethoxyquinazolin-4(3h)-One](/img/structure/B1680334.png)

![5-(ethoxymethyl)-7-fluoro-N-(2-fluorophenyl)-3-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B1680339.png)

![(2S,4R)-1-acetyl-N-(1-(benzo[d]thiazol-2-yl)-5-guanidino-1-oxopentan-2-yl)-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B1680341.png)

![13-Methoxy-5,6,19-trimethyl-11-oxa-19-azahexacyclo[10.9.1.01,10.02,7.02,18.016,22]docosa-5,12,14,16(22)-tetraen-9-one](/img/structure/B1680343.png)

![(2S)-3-[4-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]phenyl]-N-[2-[[(2R)-2-aminopropanoyl]amino]acetyl]-2-[2-[hydroxy(methyl)amino]propyl-methylamino]propanamide](/img/structure/B1680346.png)

![Tert-butyl 12-ethynyl-8-methyl-9-oxo-2,4,8-triazatricyclo[8.4.0.0^{2,6}]tetradeca-1(14),3,5,10,12-pentaene-5-carboxylate](/img/structure/B1680352.png)